molecular formula C11H13IO B14685261 1-Pentanone, 1-(2-iodophenyl)- CAS No. 32730-83-9

1-Pentanone, 1-(2-iodophenyl)-

Cat. No.: B14685261
CAS No.: 32730-83-9
M. Wt: 288.12 g/mol
InChI Key: YHYQLFUZLBIJJH-UHFFFAOYSA-N
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Description

1-Pentanone, 1-(2-iodophenyl)-, also known by its CAS number 32730-83-9, is an organic compound with the molecular formula C11H13IO. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pentanone chain. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .

Properties

CAS No.

32730-83-9

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-(2-iodophenyl)pentan-1-one

InChI

InChI=1S/C11H13IO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3

InChI Key

YHYQLFUZLBIJJH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1I

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 2-iodophenyl ring facilitates NAS reactions due to the strong electron-withdrawing effect of the iodine substituent. This reactivity is enhanced by the ketone group at the para position, which further polarizes the aromatic ring.

Reaction TypeReagents/ConditionsProductsKey Features
Iodine Displacement - Amines (e.g., NH₃, R₂NH)
- Thiols (e.g., RSH)
- Cu/Fe catalysts
Substituted anilines, thioethersRequires elevated temperatures (80–120°C) and polar aprotic solvents (DMF, DMSO) .
Cross-Coupling - Pd(PPh₃)₄, Suzuki conditions (aryl boronic acids)
- Ullmann coupling (CuI, diamines)
Biaryl derivativesIodine serves as a superior leaving group compared to bromine or chlorine in coupling reactions .

Ketone Functional Group Reactivity

The pentanone moiety undergoes typical carbonyl reactions, though steric hindrance from the bulky 2-iodophenyl group may influence selectivity.

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces the ketone to a secondary alcohol (1-(2-iodophenyl)pentan-1-ol) at 25–50°C .

  • Metal Hydrides : NaBH₄ or LiAlH₄ in THF/Et₂O yield the same alcohol product.

Oxidation

  • Strong Oxidants : CrO₃ or KMnO₄ oxidizes the ketone to 2-iodobenzoic acid derivatives under acidic conditions .

Enolate Formation

  • LDA/NaH : Deprotonates the α-hydrogen, enabling alkylation or aldol reactions. For example, reaction with methyl iodide forms 2-methyl-1-(2-iodophenyl)pentan-1-one .

Halogen-Specific Reactions

The iodine atom participates in unique transformations:

Radical Reactions

  • Light-Induced Homolysis : UV irradiation generates aryl radicals, which dimerize or abstract hydrogen .

  • Atom Transfer : Reacts with alkenes (e.g., styrene) under radical initiators (AIBN) to form iodinated adducts .

Electrophilic Substitution

  • Iodine as Directing Group : Directs electrophiles (e.g., NO₂⁺) to the para position relative to the ketone, though reactivity is attenuated compared to non-halogenated analogs .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing iodine vapors and forming polycyclic aromatic byproducts .

  • Hydrolytic Sensitivity : Susceptible to HI elimination under strongly basic conditions, forming 1-phenylpent-1-en-1-one .

Scientific Research Applications

1-Pentanone, 1-(2-iodophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving iodine-containing organic molecules and their biological activities.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-(2-iodophenyl)- involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-Pentanone, 1-(2-iodophenyl)- can be compared with other similar compounds such as:

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